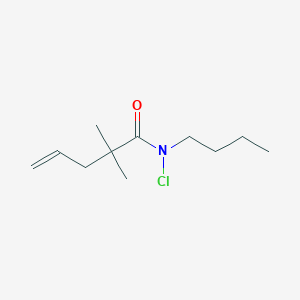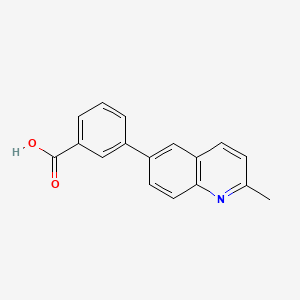methanone CAS No. 917614-84-7](/img/structure/B15168862.png)
[2-(4-Fluorophenyl)-1H-indol-4-yl](pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1H-indol-4-ylmethanone: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorophenyl group attached to an indole core, with a pyrrolidinylmethanone moiety, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-1H-indol-4-ylmethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a halogenation reaction, where a fluorine atom is substituted onto the phenyl ring.
Attachment of the Pyrrolidinylmethanone Moiety: The final step involves the attachment of the pyrrolidinylmethanone group to the indole core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of indole N-oxides or pyrrolidinyl oxides.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Derivatives: The compound serves as a precursor for synthesizing novel indole derivatives with potential biological activities.
Biology:
Biological Studies: It is used in studies to understand the biological activities of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry:
Pharmaceutical Manufacturing: It is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-1H-indol-4-ylmethanone involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 2-(4-Fluorophenyl)-1H-indol-3-ylmethanone
- 2-(4-Fluorophenyl)-1H-indol-5-ylmethanone
- 2-(4-Fluorophenyl)-1H-indol-6-ylmethanone
Comparison:
- Structural Differences: The position of the pyrrolidinylmethanone moiety on the indole ring varies among these compounds, leading to differences in their chemical and biological properties .
- Biological Activity: Each compound may exhibit unique biological activities due to differences in their interaction with molecular targets .
- Uniqueness: 2-(4-Fluorophenyl)-1H-indol-4-ylmethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties .
Propriétés
Numéro CAS |
917614-84-7 |
|---|---|
Formule moléculaire |
C19H17FN2O |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-1H-indol-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H17FN2O/c20-14-8-6-13(7-9-14)18-12-16-15(4-3-5-17(16)21-18)19(23)22-10-1-2-11-22/h3-9,12,21H,1-2,10-11H2 |
Clé InChI |
LDYIFXTZIKECND-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=C3C=C(NC3=CC=C2)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)

![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)

![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)

![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-](/img/structure/B15168812.png)

![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)
